![molecular formula C6H7F3N2O B2764684 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol CAS No. 1006344-06-4](/img/structure/B2764684.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
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Description
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol, also known as TFMPE, is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a pungent odor and is a derivative of ethanol. TFMPE has a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
- The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has led to significant advancements. Many FDA-approved drugs contain fluorine, and the TFM group is no exception . Researchers explore the synthesis and pharmacological uses of TFM-containing compounds for various diseases and disorders.
- Organo-fluorine chemistry plays a crucial role in pharmaceuticals and agrochemicals. TFM-containing compounds exhibit diverse behaviors, making them valuable in drug design . Researchers investigate their potential as active pharmaceutical ingredients (APIs) and crop protection agents.
- Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) serve as intermediates in pharmaceutical synthesis. For instance, (S)-3,5-BTPE is a crucial intermediate in lipid-lowering agents . Understanding its properties and mechanisms aids drug development.
- Recent advances in trifluoromethylation of carbon-centered radical intermediates have implications for synthetic chemistry. Researchers study TFM reactions to functionalize organic molecules, enabling access to diverse chemical space .
Medicinal Chemistry and Drug Development
Pharmaceuticals and Agrochemicals
Lipid-Lowering Agents
Carbon-Centered Radical Trifluoromethylation
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJCHMBQAMZKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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